N-(4-ethylphenyl)-3,5-dinitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethylphenyl)-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-2-10-3-5-12(6-4-10)16-15(19)11-7-13(17(20)21)9-14(8-11)18(22)23/h3-9H,2H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQZDRMQDPWSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of N 4 Ethylphenyl 3,5 Dinitrobenzamide
General Synthesis Strategies for N-Aryl-3,5-dinitrobenzamides
The primary approach for synthesizing N-aryl-3,5-dinitrobenzamides, including the target compound, involves the formation of an amide bond between a derivative of 3,5-dinitrobenzoic acid and an appropriate aniline.
The most common and efficient method for preparing N-aryl-3,5-dinitrobenzamides is the reaction of an N-arylamine with 3,5-dinitrobenzoyl chloride. wikipedia.org The synthesis begins with 3,5-dinitrobenzoic acid, which is first converted to its more reactive acid chloride derivative. nih.gov This activation step is crucial because the direct reaction of a carboxylic acid with an amine is often slow and reversible. hansshodhsudha.com
The standard procedure involves refluxing 3,5-dinitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orgnih.govhansshodhsudha.com The resulting 3,5-dinitrobenzoyl chloride is a highly reactive intermediate. nih.gov It is then coupled with the desired aryl amine—in this case, 4-ethylaniline (B1216643)—typically in a suitable solvent and often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. mdpi.com This nucleophilic acyl substitution reaction proceeds readily to form the stable amide bond of N-(4-ethylphenyl)-3,5-dinitrobenzamide. nih.gov This method is widely used for creating diverse libraries of 3,5-dinitrobenzamide (B1662146) derivatives for various research purposes, such as drug discovery. nih.govrsc.org
The efficiency and yield of the amidation reaction are highly dependent on the chosen conditions. Key parameters that are often optimized include the solvent, temperature, and reaction time. For related amidation reactions, various solvents such as water, acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), methanol (B129727), and ethanol (B145695) have been tested. researchgate.net
Studies on similar syntheses show that temperature plays a critical role. Reactions carried out at room temperature may only yield trace amounts of the product, whereas conducting the reaction at the reflux temperature of the solvent significantly increases the yield. researchgate.net For instance, in one study, the yield of a product increased from a trace amount at room temperature to 82% when the reaction was carried out in refluxing ethanol. researchgate.net The choice of base and solvent can also be crucial, with combinations like Et₃N in glycerol (B35011) proving highly effective in certain syntheses. researchgate.net
Table 1: Effect of Solvent on Product Yield at Reflux Temperature This table is illustrative of general optimization principles for related reactions.
| Entry | Solvent | Yield (%) |
| 1 | Water | 10 |
| 2 | Acetonitrile | 13 |
| 3 | DMF | 30 |
| 4 | THF | 15 |
| 5 | Methanol | 25 |
| 6 | Ethanol | 82 |
Data adapted from a study on a cyclo-condensation reaction, illustrating the impact of solvent choice on yield. researchgate.net
Mechanistic Studies of Synthetic Transformations
Understanding the mechanism of amide bond formation is essential for controlling the reaction and predicting outcomes. The process can involve complex pathways, including electron and proton transfers.
For the reaction between 3,5-dinitrobenzoic acid and an amine, a proton transfer from the acidic carboxylic group to the basic amine can occur, forming an ammonium (B1175870) carboxylate salt. rsc.org The subsequent steps to form the amide bond involve the removal of water. In reactions involving the more electrophilic 3,5-dinitrobenzoyl chloride, the mechanism is a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride ion, along with proton transfer from the nitrogen, completes the reaction. While not always explicitly defined as PCET, these fundamental steps of electron pair donation (nucleophilic attack) and proton shifts are the core of the transformation. nih.govnih.gov
The rate of amidation is generally faster than the corresponding esterification under similar conditions, primarily because amines are typically more nucleophilic than alcohols. researchgate.net The kinetics of amidation can be influenced by several factors, including temperature, concentration of reactants, and the presence of catalysts. scispace.com
Derivatization Strategies and Synthetic Modifications
The this compound scaffold is a valuable platform for creating new molecules with tailored properties, particularly in medicinal chemistry. researchgate.net Derivatization strategies focus on modifying different parts of the molecule to explore structure-activity relationships (SAR). rsc.orgnih.gov
Synthetic modifications often involve:
Varying the Amine Component: The core synthesis using 3,5-dinitrobenzoyl chloride can be applied to a wide array of amines. Researchers have synthesized libraries of compounds by reacting the acyl chloride with various substituted anilines, N-alkylphenyl amines, and amines containing different linker structures (e.g., short alkyl chains, cyclic moieties). nih.govrsc.orgnih.gov
Modifying the Benzoyl Moiety: While the 3,5-dinitro substitution is often a key feature, analogs have been created where one or both nitro groups are replaced by other strong electron-withdrawing groups, such as a trifluoromethyl (CF₃) group. nih.govresearchgate.net This allows for fine-tuning the electronic properties of the molecule.
Adding Terminal Groups: Further derivatization can be achieved by adding functional groups to the N-aryl portion of the molecule. For example, if the initial amine contains a reactive handle like a hydroxyl group, this can be used for subsequent reactions, such as Mitsunobu reactions, to attach terminal aromatic groups through ether or ester linkages. nih.gov
These strategies have led to the synthesis of dozens of novel dinitrobenzamide analogs, which have been evaluated for biological activities, demonstrating the versatility of this chemical scaffold. rsc.orgresearchgate.net
Chemical Functionalization of the N-(4-ethylphenyl) Moiety
The N-(4-ethylphenyl) portion of the molecule offers several sites for chemical modification, primarily at the benzylic position of the ethyl group and on the aromatic ring itself.
The ethyl group's benzylic protons are susceptible to radical substitution reactions. A common and effective method for this transformation is benzylic bromination , which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. missouri.eduyoutube.comlibretexts.org This reaction would yield N-(4-(1-bromoethyl)phenyl)-3,5-dinitrobenzamide, a versatile intermediate for further nucleophilic substitutions.
Another key transformation is the benzylic oxidation of the ethyl group to an acetyl group, forming N-(4-acetylphenyl)-3,5-dinitrobenzamide. This can be accomplished using various oxidizing agents. For instance, potassium permanganate (B83412) (KMnO4) or chromic acid are powerful oxidants capable of this transformation. nih.gov More modern and milder methods, such as those employing N-hydroxyimides as organocatalysts in the presence of a co-catalyst like Fe(NO3)3·9H2O under aerobic conditions, have also been reported for the oxidation of alkylarenes to aromatic ketones. nih.gov Electrochemical methods have also emerged as a green alternative for benzylic C-H oxidation. nih.gov
The phenyl ring of the N-(4-ethylphenyl) moiety can undergo electrophilic aromatic substitution. The directing effect of the substituents on the ring, namely the ethyl group and the amide linkage, will govern the regioselectivity of these reactions. The ethyl group is an activating, ortho-, para-directing group. The amide group (-NHCOR), being an activating group through resonance donation of the nitrogen lone pair, is also ortho-, para-directing. ijarsct.co.inlibretexts.org However, due to the steric hindrance from the amide group, substitution at the para position is generally favored. ijarsct.co.in Since the para position is already occupied by the ethyl group, electrophilic substitution would be directed to the positions ortho to the amide and meta to the ethyl group.
Common electrophilic aromatic substitution reactions that could be applied include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group. ijarsct.co.inwvu.edu
Bromination: Using bromine in the presence of a Lewis acid catalyst, or a milder reagent like NBS in an appropriate solvent. mdma.chresearchgate.net
Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group. wvu.edu
The regioselectivity of these reactions would be influenced by the combined electronic and steric effects of the existing substituents.
Modifications on the 3,5-Dinitrobenzoyl Scaffold
The 3,5-dinitrobenzoyl moiety is characterized by the strong electron-withdrawing nature of the two nitro groups, which significantly influences its reactivity.
A primary avenue for modifying this scaffold is the selective reduction of the nitro groups to amino groups. The presence of two nitro groups raises the question of chemo- and regioselectivity. It is possible to selectively reduce one nitro group to an amine, yielding 3-amino-5-nitrobenzamide (B13394745) derivatives. This can be achieved using specific reducing agents and carefully controlled reaction conditions. Reagents such as sodium sulfide (B99878) hydrate (B1144303) in the presence of ammonium chloride have been used for the partial reduction of dinitroaromatic compounds. nih.govacs.org Other methods for selective nitro group reduction include the use of hydrazine (B178648) hydrate with catalysts like iron chloride and charcoal. researchgate.net The complete reduction of both nitro groups to form a 3,5-diaminobenzamide (B3053447) derivative is also feasible using stronger reducing systems, such as catalytic hydrogenation with palladium on carbon or the use of metals in acidic media.
The resulting amino groups are valuable for further derivatization, for example, through acylation, alkylation, or diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents.
The 3,5-dinitrobenzoyl ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the two strongly electron-withdrawing nitro groups. While the nitro groups themselves are not typically displaced, if a suitable leaving group, such as a halogen, is present on the ring, it can be readily substituted by a variety of nucleophiles. For instance, starting from a precursor like 3,5-dinitrobenzoyl chloride, if a halogen were present at the 2- or 4-position, it would be susceptible to displacement. Studies on related systems, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, have shown that nucleophilic substitution with amines occurs, with the position of substitution being dependent on the specific substrate and reaction conditions. researchgate.net
Chemo- and Regioselectivity in Derivatization
The derivatization of this compound presents several challenges and opportunities related to chemo- and regioselectivity.
In the N-(4-ethylphenyl) Moiety: During electrophilic aromatic substitution, the regioselectivity is dictated by the directing effects of the amide and ethyl groups. As both are ortho-, para-directing, and the para position to the amide is blocked, substitution is expected to occur at the positions ortho to the amide. The choice of electrophile and reaction conditions can be tuned to favor mono-substitution over multiple substitutions. In benzylic functionalization of the ethyl group, the reaction is highly regioselective for the benzylic position due to the stability of the resulting benzylic radical or carbocation intermediate. libretexts.org
In the 3,5-Dinitrobenzoyl Scaffold: The selective reduction of one of the two nitro groups is a key aspect of regioselectivity. The two nitro groups are chemically equivalent in the starting material, so the reduction of the first nitro group is not regioselective in that sense. However, once one nitro group is reduced to an amino group, the electronic properties of the ring are significantly altered, which will influence the reactivity and regioselectivity of any subsequent reactions. For instance, the newly formed amino group is an activating, ortho-, para-directing group for electrophilic substitution, while the remaining nitro group is a deactivating, meta-directing group.
The following interactive table summarizes the potential derivatization reactions for this compound, highlighting the type of reaction, the part of the molecule that is modified, and the expected major products.
| Moiety | Reaction Type | Reagents and Conditions | Expected Product(s) |
| N-(4-ethylphenyl) | Benzylic Bromination | NBS, radical initiator (e.g., AIBN), CCl4, reflux | N-(4-(1-bromoethyl)phenyl)-3,5-dinitrobenzamide |
| N-(4-ethylphenyl) | Benzylic Oxidation | KMnO4, heat or K2S2O8, pyridine | N-(4-acetylphenyl)-3,5-dinitrobenzamide |
| N-(4-ethylphenyl) | Nitration | HNO3, H2SO4 | N-(4-ethyl-2-nitrophenyl)-3,5-dinitrobenzamide |
| 3,5-Dinitrobenzoyl | Selective Nitro Reduction | Na2S·H2O, NH4Cl, methanol, reflux | N-(4-ethylphenyl)-3-amino-5-nitrobenzamide |
| 3,5-Dinitrobenzoyl | Complete Nitro Reduction | H2, Pd/C or Fe, HCl | N-(4-ethylphenyl)-3,5-diaminobenzamide |
Advanced Structural Characterization of N 4 Ethylphenyl 3,5 Dinitrobenzamide and Analogues
Spectroscopic Analysis
Spectroscopic analysis provides a foundational understanding of the molecular structure, bonding, and electronic properties of N-(4-ethylphenyl)-3,5-dinitrobenzamide.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes within a molecule. For this compound, the spectra are characterized by vibrations of the dinitrophenyl ring, the ethylphenyl moiety, and the central amide linkage.
In related N-substituted benzamides, the N-H stretching vibrations are typically observed in the range of 3285-3199 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group in analogous benzenesulphonamides appear in the ranges of 1376-1309 cm⁻¹ and 1177-1148 cm⁻¹, respectively researchgate.net. For dinitro-aromatic compounds, characteristic strong bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂) are expected. The IR spectrum of 3,5-dinitrobenzoic acid, a precursor, shows distinct vibrational bands that provide a reference for the dinitrophenyl part of the target molecule researchgate.net.
The FT-Raman spectrum offers complementary information, particularly for the non-polar bonds and the aromatic rings. The ring breathing modes of the phenyl and dinitrophenyl rings would be prominent features in the Raman spectrum.
Table 1: Characteristic Vibrational Frequencies for this compound and Related Compounds
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Amide) | Stretching | 3285-3199 | researchgate.net |
| C=O (Amide) | Stretching (Amide I) | ~1640-1680 | |
| N-H (Amide) | Bending (Amide II) | ~1520-1570 | |
| NO₂ | Asymmetric Stretching | ~1530-1560 | |
| NO₂ | Symmetric Stretching | ~1340-1370 | |
| C-H (Aromatic) | Stretching | >3000 | |
| C-H (Alkyl) | Stretching | 2850-2960 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the 4-ethylphenyl and 3,5-dinitrophenyl rings, as well as the ethyl group and the amide proton. The aromatic protons of the 3,5-dinitrophenyl ring are anticipated to appear at lower field (higher ppm) due to the strong electron-withdrawing effect of the two nitro groups. The protons of the 4-ethylphenyl ring will likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The amide proton (N-H) is expected to appear as a singlet, with its chemical shift being solvent-dependent.
¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 160-170 ppm. The carbons of the dinitrophenyl ring attached to the nitro groups will be significantly downfield. The chemical shifts of the carbons in the 4-ethylphenyl ring will be influenced by the ethyl group and the amide linkage.
For related N-(aryl)-substituted acetamides, the chemical shifts of the aromatic protons and carbons have been extensively studied, providing a basis for predicting the spectra of the target compound researchgate.netznaturforsch.com.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Amide | N-H | 8.0 - 10.0 | - |
| Dinitrophenyl | Aromatic C-H | 8.5 - 9.5 | 120 - 150 |
| Ethylphenyl | Aromatic C-H | 7.0 - 7.5 | 115 - 140 |
| Ethyl | -CH₂- | ~2.6 (quartet) | ~28 |
| Ethyl | -CH₃ | ~1.2 (triplet) | ~15 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions of the dinitrophenyl chromophore. The presence of nitro groups, which are strong chromophores and auxochromes, typically results in absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity semanticscholar.orgbiointerfaceresearch.comresearchgate.net. The electronic absorption spectra of aromatic compounds are well-documented and provide a basis for interpreting the spectrum of the title compound science-softcon.de.
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule and its fragments, allowing for the confirmation of its elemental composition. For this compound (C₁₅H₁₃N₃O₅), the predicted monoisotopic mass is 315.0855 Da uni.lu. The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass. The fragmentation pattern would likely involve the cleavage of the amide bond, as well as the loss of the nitro groups and fragments from the ethylphenyl moiety.
Table 3: Predicted m/z Values for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 316.09278 |
| [M+Na]⁺ | 338.07472 |
| [M-H]⁻ | 314.07822 |
| [M]⁺ | 315.08495 |
Data sourced from PubChem uni.lu
Advanced Spectroscopic Techniques (e.g., SERS)
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide detailed vibrational information from molecules adsorbed on nanostructured metal surfaces. SERS is particularly effective for the analysis of aromatic nitro compounds ornl.govacs.orgresearchgate.netnih.govrsc.org. The enhancement of the Raman signal allows for the detection of trace amounts of the analyte. For this compound, SERS could be used to obtain a detailed vibrational fingerprint, with enhanced signals for the nitro group and aromatic ring vibrations.
Crystallographic Investigations
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not publicly available, the structures of closely related analogues provide valuable insights into its likely solid-state conformation.
For instance, the crystal structure of 3,5-Dinitro-N-(4-nitrophenyl)benzamide reveals that the two benzene rings are nearly coplanar, with a dihedral angle of 7.78 (4)°. The nitro groups are slightly twisted with respect to the benzene rings to which they are attached. The molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains in the crystal lattice researchgate.net.
Similarly, the crystallographic data for N-(4-Bromophenyl)-3,5-dinitrobenzamide shows a dihedral angle of 5.9 (1)° between the two phenyl rings, with intermolecular N-H···O hydrogen bonds linking the molecules into one-dimensional chains researchgate.net.
Based on these analogues, it is probable that this compound also adopts a relatively planar conformation, with the molecular packing dominated by hydrogen bonding between the amide groups and potential π-π stacking interactions between the aromatic rings.
Table 4: Crystallographic Data for an Analogue Compound: 3,5-Dinitro-N-(4-nitrophenyl)benzamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₈N₄O₇ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.8999 (9) |
| b (Å) | 8.019 (1) |
| c (Å) | 21.135 (3) |
| β (°) | 94.285 (1) |
| Volume (ų) | 1333.7 (3) |
Data sourced from Ren et al. researchgate.net
Single Crystal X-ray Diffraction (SC-XRD)
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, revealing key details about its solid-state form.
If a suitable single crystal of the compound were grown, SC-XRD analysis would yield a comprehensive dataset detailing the crystallographic parameters. This information is typically presented in a standardized format, as shown in the hypothetical data table below.
Interactive Data Table: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₁₅H₁₃N₃O₅ |
| Formula Weight | 315.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
| Absorption Coeff. (mm⁻¹) | Value |
| F(000) | Value |
| Crystal Size (mm³) | Value |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 293(2) |
| Reflections Collected | Value |
| Independent Reflections | Value |
| R_int | Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
This table would include the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, which collectively define the symmetry and repeating pattern of the crystal lattice. The refinement parameters, such as R-factors (R₁ and wR₂), would indicate the quality of the final structural model and its agreement with the experimental diffraction data.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline nature of a material. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is performed on a finely ground powder containing a multitude of tiny crystallites in random orientations.
The resulting PXRD pattern is a unique fingerprint for a specific crystalline phase. It is typically presented as a plot of diffraction intensity versus the diffraction angle (2θ). This pattern could be used to:
Confirm the phase purity of a synthesized batch of this compound.
Identify the compound in a mixture.
Monitor for the presence of different polymorphic forms, which are different crystal structures of the same molecule.
The experimental PXRD pattern could also be compared to a pattern calculated from the single-crystal X-ray data. A close match between the experimental and calculated patterns would confirm that the bulk material has the same crystal structure as the single crystal analyzed.
Analysis of Molecular Configuration and Conformation
With data from an SC-XRD study, a detailed analysis of the molecule's three-dimensional structure would be possible. This involves examining the specific arrangement of its constituent parts.
Molecular Configuration: The analysis would confirm the covalent connectivity of the atoms, verifying the synthesis of this compound. Key bond lengths and angles within the molecule would be precisely measured. For instance, the lengths of the C=O, C-N amide bonds, and the N-O bonds of the nitro groups would be determined and could be compared to standard values to understand electronic effects within the molecule.
These conformational details are critical as they influence how the molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding and van der Waals forces.
Cambridge Structural Database (CSD) Comparisons
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. A search of the CSD would be performed to compare the structural features of this compound with those of closely related analogues.
This comparative analysis would place the structural findings in a broader chemical context. For example, the dihedral angle between the two aromatic rings in the target molecule could be compared to the same angle in other N-aryl-3,5-dinitrobenzamides. This could reveal trends related to the electronic or steric nature of the substituent on the N-phenyl ring. Similarly, the hydrogen bonding patterns observed in the crystal structure of this compound could be compared to those in its analogues to identify common supramolecular synthons or unique packing arrangements. Such comparisons are invaluable for understanding structure-property relationships within this class of compounds.
Computational Chemistry and Theoretical Studies of N 4 Ethylphenyl 3,5 Dinitrobenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and spectroscopic characteristics with high accuracy.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For N-(4-ethylphenyl)-3,5-dinitrobenzamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can precisely predict bond lengths, bond angles, and dihedral angles. For instance, in the related molecule N-Ethyl-3,5-dinitrobenzamide, the dihedral angle between the amide group and the benzene (B151609) ring was determined to be 31.24°. nih.gov
Once the geometry is optimized, the same theoretical level can be used to calculate vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov The analysis helps in the definitive assignment of spectral bands to specific functional groups. researchgate.net Aromatic C-H stretching vibrations are typically found in the 3120-3000 cm⁻¹ region, while carbonyl (C=O) stretching in amides appears as a strong band, often around 1650 cm⁻¹. researchgate.net Asymmetric and symmetric stretching of the nitro (NO₂) groups are expected to be prominent in the spectra, providing insight into the electronic environment of these powerful electron-withdrawing groups.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H (Amide) | Stretching | 3500 - 3300 | Medium |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium-Weak |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=O (Amide I) | Stretching | 1700 - 1650 | Strong |
| N-H (Amide II) | Bending | 1650 - 1550 | Medium |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Variable |
| NO₂ | Asymmetric Stretching | 1560 - 1520 | Strong |
| NO₂ | Symmetric Stretching | 1360 - 1340 | Strong |
Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and electronic properties of a molecule. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. materialsciencejournal.org
The energy gap (ΔE) between the HOMO and LUMO is a significant parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized on the electron-rich ethylphenyl ring, while the LUMO would be concentrated on the electron-deficient dinitrobenzamide moiety, facilitating intramolecular charge transfer. materialsciencejournal.org
| Parameter | Definition | Chemical Significance |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. Higher energy suggests a better electron donor. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. Lower energy suggests a better electron acceptor. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Represents chemical reactivity and stability. A small gap indicates higher reactivity. |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution. A large gap corresponds to a "harder" molecule. |
| Electronegativity (χ) | - (E(HOMO) + E(LUMO)) / 2 | Measures the power of an atom or group to attract electrons. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by examining charge transfer and intermolecular interactions. nih.gov It investigates the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). scienceacademique.com The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. aimspress.com
| Interaction Type | Description | Significance |
|---|---|---|
| π → π | Delocalization from a π bonding orbital to a π antibonding orbital. | Indicates π-conjugation effects, crucial for charge transfer across aromatic systems. |
| n → π | Delocalization from a lone pair (n) to a π antibonding orbital. | Represents charge transfer from heteroatoms (like O or N) into an adjacent π-system. |
| n → σ | Delocalization from a lone pair (n) to a σ antibonding orbital. | Often associated with hydrogen bonding and other stabilizing intramolecular interactions. |
| σ → σ | Delocalization from a σ bonding orbital to a σ antibonding orbital. | Represents hyperconjugation, stabilizing the molecule through delocalization within the sigma framework. |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule. chemrxiv.org It maps the electrostatic potential onto the constant electron density surface, visualizing the charge distribution. researchgate.net Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. bhu.ac.in Green and yellow represent intermediate potentials. walisongo.ac.id
For this compound, the MESP map would show the most negative potential (red) concentrated around the highly electronegative oxygen atoms of the two nitro groups and the carbonyl group. semanticscholar.org These sites are the primary centers for interacting with electrophiles or forming hydrogen bonds. Conversely, the most positive potential (blue) would be located around the amide hydrogen (N-H), making it a potential hydrogen bond donor site. The aromatic protons and the ethyl group protons would also exhibit positive potential, though to a lesser extent.
| Color | Electrostatic Potential | Interpretation | Expected Location on Molecule |
|---|---|---|---|
| Red | Most Negative | Electron-rich; site for electrophilic attack. | Oxygen atoms of NO₂ and C=O groups. |
| Orange | Negative | Moderately electron-rich. | Near nitro and carbonyl groups. |
| Yellow | Slightly Negative | Weakly electron-rich. | Aromatic rings. |
| Green | Neutral | Region of zero potential. | Aliphatic portions (ethyl group). |
| Blue | Positive | Electron-poor; site for nucleophilic attack. | Hydrogen atom of the N-H amide group. |
Molecular Dynamics and Simulation Studies
While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach can be used to study the conformational flexibility of this compound, its interactions with solvent molecules, or its binding dynamics with a biological target like a protein. researcher.life
An MD simulation could reveal how the dihedral angles between the two phenyl rings and the amide linker fluctuate in an aqueous environment. It can also be used to calculate binding free energies, which are crucial for assessing the stability of a potential drug-receptor complex. mdpi.com By analyzing trajectories from an MD simulation, one can understand how the molecule adapts its shape and forms interactions, providing a more realistic picture of its behavior in a biological system.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comresearchgate.net The fundamental principle is that the structural properties of a molecule, encoded by numerical values called "descriptors," determine its activity. nih.gov
To build a QSAR model, a series of compounds related to this compound would be synthesized and tested for a specific biological activity. For each compound, a variety of molecular descriptors would be calculated, including:
Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, shape indices.
Topological descriptors: Indices that describe atomic connectivity.
Hydrophobic descriptors: Such as the partition coefficient (logP).
Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create an equation that correlates a selection of these descriptors with the observed biological activity. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts to design more potent molecules. nih.gov
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count | Basic composition of the molecule. |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Describes the atomic connectivity and branching. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Describes the 3D shape and size of the molecule. |
| Physicochemical (3D) | LogP, Molar Refractivity | Represents hydrophobicity and polarizability. |
| Quantum Chemical (3D) | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Describes the electronic properties and reactivity. |
Inability to Generate Article Due to Lack of Specific Research Data
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Intermolecular Interactions and Supramolecular Chemistry of N 4 Ethylphenyl 3,5 Dinitrobenzamide
Hydrogen Bonding Networks
The amide group in N-(4-ethylphenyl)-3,5-dinitrobenzamide is a primary site for hydrogen bonding. It is expected that the N-H group will act as a hydrogen bond donor to an oxygen atom of either a carbonyl or a nitro group on an adjacent molecule. This would lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks. The specific nature of these networks, including the distances and angles of the hydrogen bonds, remains to be determined.
| Donor | Acceptor | Distance (Å) | Angle (°) |
| N-H | O=C | Data not available | Data not available |
| N-H | O-N=O | Data not available | Data not available |
| C-H | O=C | Data not available | Data not available |
| C-H | O-N=O | Data not available | Data not available |
| This table is illustrative of the data required for a complete analysis and will be populated upon the availability of crystallographic data. |
π-π Stacking Interactions
The presence of two aromatic rings, the 4-ethylphenyl group and the 3,5-dinitrophenyl group, suggests the likelihood of π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings. The geometry of these interactions (e.g., face-to-face, offset, or edge-to-face) and the inter-planar distances are critical for understanding the packing efficiency and electronic properties of the crystalline solid. The electron-deficient nature of the dinitrophenyl ring and the relatively electron-rich character of the ethylphenyl ring could lead to donor-acceptor type π-π stacking.
| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |
| Dinitrophenyl - Dinitrophenyl | Data not available | Data not available | Data not available |
| Ethylphenyl - Ethylphenyl | Data not available | Data not available | Data not available |
| Dinitrophenyl - Ethylphenyl | Data not available | Data not available | Data not available |
| This table is illustrative of the data required for a complete analysis and will be populated upon the availability of crystallographic data. |
Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
A Hirshfeld surface analysis would be instrumental in providing a quantitative and visual understanding of the intermolecular contacts within the crystal structure. This computational tool maps the close contacts on a 3D surface around the molecule, with different colors representing different types of interactions and their relative strengths. The corresponding 2D fingerprint plots would offer a statistical summary of the intermolecular contacts, allowing for a detailed comparison of the contributions from hydrogen bonding, π-π stacking, and other weaker interactions. Without the underlying crystallographic information file (.cif), this analysis cannot be performed.
Self-Assembly and Nanostructure Formation
The propensity of a molecule to self-assemble into well-defined nanostructures is intrinsically linked to the nature and directionality of its intermolecular interactions. The combination of strong hydrogen bonding and π-π stacking in this compound could potentially drive its self-assembly into structures such as nanofibers, nanoribbons, or other ordered aggregates in solution or on surfaces. However, experimental studies on the self-assembly and nanostructure formation of this specific compound have not been found in the reviewed literature.
Advanced Electronic and Optical Properties of N 4 Ethylphenyl 3,5 Dinitrobenzamide
Non-linear Optical (NLO) Properties
Materials with a D-π-A structure, such as N-(4-ethylphenyl)-3,5-dinitrobenzamide, are prime candidates for exhibiting significant NLO properties. These properties arise from the asymmetric charge distribution within the molecule, which is enhanced by the presence of strong donor and acceptor groups connected by a conjugated system. This arrangement facilitates the polarization of the molecule under an intense electric field, such as that from a laser, leading to a nonlinear response.
Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore double the frequency and half the wavelength. For a material to be SHG-active, it must possess a non-centrosymmetric crystal structure. While specific experimental data for this compound is not available, its molecular structure is conducive to crystallization in non-centrosymmetric space groups, a prerequisite for observing SHG.
The efficiency of SHG is often compared to a standard reference material like potassium dihydrogen phosphate (B84403) (KDP). Organic materials with strong intramolecular charge transfer characteristics frequently exhibit SHG efficiencies that are several times, or even orders of magnitude, greater than KDP. The dinitrobenzamide moiety, being a strong electron acceptor, is known to contribute to high molecular hyperpolarizability (β), a key factor in determining SHG efficiency.
Table 1: Illustrative SHG Efficiency Comparison of D-π-A Organic Compounds
| Compound | SHG Efficiency (vs. KDP) |
|---|---|
| Urea | ~1 |
| 2-methyl-4-nitroaniline (MNA) | ~45 |
| This compound (Predicted) | Potentially high |
This table presents typical values for well-characterized organic NLO materials to provide context for the potential performance of this compound.
The NLO response of a molecule is intrinsically linked to its electronic structure. In this compound, the key structural features that are expected to govern its NLO properties include:
Electron Donor and Acceptor Strength: The 4-ethylphenyl group is a moderate electron donor, while the 3,5-dinitrobenzoyl group is a very strong electron acceptor. This significant difference in electron affinity creates a strong intramolecular dipole and enhances the molecular hyperpolarizability.
π-Conjugated Bridge: The amide linkage and the adjacent phenyl rings form a π-conjugated system that allows for efficient charge transfer from the donor to the acceptor. The degree of planarity and the length of this bridge are critical in mediating the NLO response.
Molecular Asymmetry: The inherent asymmetry in the electronic distribution of a D-π-A molecule is fundamental to its second-order NLO activity.
Computational studies on similar benzamide (B126) derivatives have shown that modifications to the donor and acceptor groups can significantly tune the NLO properties. For instance, increasing the electron-donating strength of the substituent on the phenylamine ring or the electron-withdrawing strength on the benzoyl ring would be expected to increase the first hyperpolarizability (β) of the molecule.
Charge Transfer Interactions
The distinct electronic nature of the two ends of the this compound molecule facilitates strong intramolecular charge transfer (ICT) upon photoexcitation. When the molecule absorbs a photon of appropriate energy, an electron is promoted from a molecular orbital primarily located on the electron-rich ethylphenyl moiety (the Highest Occupied Molecular Orbital, HOMO) to an orbital concentrated on the electron-deficient dinitrobenzoyl moiety (the Lowest Unoccupied Molecular Orbital, LUMO).
This photoinduced charge redistribution creates a large change in the dipole moment between the ground and excited states, which is a hallmark of D-π-A systems. The efficiency of this charge transfer is influenced by the electronic coupling between the donor and acceptor, which is mediated by the benzamide bridge. The presence of two nitro groups on the acceptor ring significantly lowers the energy of the LUMO, thereby reducing the HOMO-LUMO energy gap and facilitating this charge transfer process. Such ICT is often observable through solvatochromism, where the absorption and emission spectra of the compound shift with the polarity of the solvent.
Optoelectronic Behavior
The optoelectronic behavior of this compound is a direct consequence of its electronic structure and charge transfer characteristics. The HOMO-LUMO energy gap is a critical parameter that determines the wavelength of light the molecule absorbs and emits, and thus its potential for use in optoelectronic devices.
The strong donor-acceptor pairing in this molecule is expected to result in a relatively small HOMO-LUMO gap, leading to absorption in the near-ultraviolet or visible region of the electromagnetic spectrum. Theoretical calculations on similar D-π-A molecules have shown that the energy levels of the frontier molecular orbitals can be finely tuned by chemical modification.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Implication for Optoelectronic Behavior |
|---|---|---|
| HOMO Energy Level | Relatively high (localized on ethylphenyl) | Governs the molecule's ability to donate an electron. |
| LUMO Energy Level | Relatively low (localized on dinitrobenzoyl) | Governs the molecule's ability to accept an electron. |
| HOMO-LUMO Gap | Small to moderate | Determines the absorption and emission wavelengths. |
The efficient intramolecular charge transfer and the potential for high NLO coefficients suggest that this compound could be a candidate for applications in various optoelectronic technologies, such as electro-optic modulators and organic light-emitting diodes (OLEDs), should it be synthesized and characterized to possess the appropriate material properties.
Biological Activities and Mechanistic Insights Non Human/in Vitro Focus
Antimicrobial Activities (Antibacterial, Antifungal)
Derivatives of 3,5-dinitrobenzoic acid, the core structure of N-(4-ethylphenyl)-3,5-dinitrobenzamide, have demonstrated notable antifungal properties. A study investigating a series of esters and amides derived from 3,5-dinitrobenzoic acid revealed that ten of the tested compounds exhibited fungicidal activity against at least one strain of Candida. researchgate.net Specifically, ethyl 3,5-dinitrobenzoate (B1224709) was found to be the most potent against Candida albicans, Candida krusei, and Candida tropicalis. researchgate.net The research suggests that the presence of nitro groups on the aromatic ring is a significant contributor to the antimicrobial activity of these compounds. researchgate.net
While direct studies on the antibacterial activity of this compound are limited, related N-alkyl nitrobenzamides have been synthesized and evaluated for their antimycobacterial potential. nih.gov One study explored a library of benzamides with varying nitro substitutions and N-alkyl groups, revealing that N-alkyl-3,5-dinitrobenzamides showed significant activity against Mycobacterium tuberculosis. nih.gov This suggests that the 3,5-dinitrobenzamide (B1662146) scaffold is a promising framework for developing new antitubercular agents.
Interactive Data Table: Antifungal Activity of a Related 3,5-Dinitrobenzoate Derivative
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 µg/mL |
| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 µg/mL |
| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 µg/mL |
Anti-Inflammatory Activities
The anti-inflammatory potential of compounds structurally related to this compound has been explored. For instance, a synthetic amide, N-(3-Florophenyl)ethylcaffeamide, demonstrated anti-inflammatory effects in a mouse model of paw edema. researchgate.net Its mechanism was linked to the reduction of inflammatory markers such as cyclooxygenase-2 (COX-2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α). researchgate.net Another study on a novel nicotinamide (B372718) derivative incorporating a 3,5-di-tert-butyl-4-hydroxyphenyl group also reported significant anti-inflammatory activity in various experimental models. nih.govresearchgate.net While these studies are on related structures, they suggest that the benzamide (B126) scaffold can be a key pharmacophore for anti-inflammatory activity.
Enzyme Inhibition Studies (e.g., 5-Lipoxygenase, Nitroreductase)
The dinitrobenzamide class of compounds has been extensively studied for their interaction with nitroreductase enzymes. nih.gov The E. coli nitroreductase (NTR) is known to activate dinitrobenzamide prodrugs. nih.gov This enzyme catalyzes the reduction of nitroaromatic compounds, a critical step in their mechanism of action.
In the context of anti-inflammatory research, 5-lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. d-nb.infonih.gov While direct inhibition studies of this compound on 5-LO are not widely reported, various natural and synthetic compounds are known to inhibit this enzyme, often through antioxidant and iron-chelating mechanisms. d-nb.infonih.gov The general structure of many 5-LO inhibitors involves aromatic rings, suggesting that benzamide derivatives could potentially interact with this enzyme.
Prodrug Concepts and Activation Mechanisms (e.g., Nitroreductase-Activated Prodrugs)
A significant area of research for dinitrobenzamide compounds is their application as prodrugs activated by nitroreductase enzymes. nih.gov The prodrug CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) is a well-studied example that is activated by E. coli nitroreductase to a potent DNA cross-linking agent. nih.gov This activation process involves the reduction of the nitro groups to more reactive species. The general mechanism involves the nitroreductase enzyme transferring electrons from a cofactor, such as NADH, to the nitroaromatic prodrug, leading to the formation of cytotoxic products that can kill target cells. mdpi.com This targeted activation is a key strategy in cancer gene therapy. nih.gov
Molecular Docking and Protein-Ligand Interactions
Molecular docking studies are crucial for understanding the interaction between a ligand, such as this compound, and its protein target. For dinitrobenzamide prodrugs, docking studies with nitroreductase have provided insights into the binding mechanism. These studies have shown that the nitro groups of the prodrug form key hydrogen bond contacts with amino acid residues within the enzyme's active site. nih.gov For example, in the active site of E. coli nitroreductase, the nitro groups of a dinitrobenzamide prodrug can interact with residues like Ser40, Asn71, and Lys14. nih.gov
In the context of antifungal activity, molecular docking of a related compound, ethyl 3,5-dinitrobenzoate, against C. albicans suggested a multitarget mechanism, including interference with ergosterol (B1671047) synthesis. researchgate.net Such in silico studies are instrumental in predicting binding modes and guiding the design of more potent derivatives. researchgate.netresearchgate.netmdpi.com
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the dinitrobenzamide class, SAR studies have provided valuable information. For instance, in the context of antitubercular activity, the presence of the two nitro groups at the 3 and 5 positions of the benzamide ring appears to be important for the mechanism of action. nih.gov Modifications to the N-alkylphenyl portion of the molecule have also been shown to significantly impact activity. researchgate.net
In the development of improved nitroreductase-activated prodrugs, SAR studies have focused on modifying the dinitrobenzamide scaffold to enhance activation by the enzyme. nih.gov Site-directed mutagenesis of the nitroreductase enzyme itself, guided by its crystal structure, has also been employed to create mutants with improved kinetics for activating specific prodrugs. nih.gov These studies highlight the intricate relationship between the ligand's structure, the protein's architecture, and the resulting biological effect. mdpi.commdpi.com
Analytical and Materials Science Applications of N 4 Ethylphenyl 3,5 Dinitrobenzamide and Its Analogues
Electrochemical Applications
The electrochemical properties of N-(4-ethylphenyl)-3,5-dinitrobenzamide and its analogues are primarily dictated by the two nitro groups, which are electrochemically active and can undergo reduction. This characteristic makes them suitable for various electrochemical applications, including the development of modified electrodes and studies of electrocatalytic behavior.
Modified Electrode Development (e.g., Carbon Paste Electrodes)
Chemically modified electrodes (CMEs) offer enhanced sensitivity and selectivity for the detection of various analytes compared to their unmodified counterparts. Carbon paste electrodes (CPEs) are a popular choice for modification due to their low cost, ease of preparation, and renewable surface. semanticscholar.orgnih.gov While direct studies detailing the use of this compound as a modifier for carbon paste electrodes are not extensively documented in publicly available research, the principle of incorporating organic ligands with specific functionalities into carbon paste is well-established. semanticscholar.org Ligands with complexing abilities are often used to preconcentrate metal ions at the electrode surface, thereby enhancing the detection signal. semanticscholar.org
The this compound molecule possesses potential sites for interaction with analytes, which could be exploited in a modified electrode setup. The amide linkage and the aromatic rings could participate in various intermolecular interactions. For instance, modified CPEs have been successfully developed using other organic molecules for the determination of a range of analytes, from metal ions to neurotransmitters. semanticscholar.orgnih.gov The general methodology involves mixing the modifier with graphite (B72142) powder and a pasting liquid to form a homogenous paste, which is then packed into an electrode body. The performance of such a modified electrode would then be evaluated for its ability to detect specific target molecules.
Electrocatalytic Properties and Electron Mediating Behavior
The dinitroaromatic structure of this compound suggests potential electrocatalytic activity. The reduction of the nitro groups can proceed through a series of steps, potentially involving radical intermediates. This redox activity could be harnessed to mediate electron transfer reactions for analytes that exhibit slow kinetics at conventional electrodes. For example, modified electrodes incorporating materials with good electrocatalytic properties have been shown to enhance the electrochemical response for the detection of environmental pollutants like 4-nitrophenol (B140041) (4-NP). analchemres.org Although specific studies on the electrocatalytic properties of this compound are limited, the broader class of nitroaromatic compounds is known to participate in electron transfer processes that can be catalytically influenced.
Electrochemical Characterization Techniques (Cyclic Voltammetry, Chronoamperometry, Electrochemical Impedance Spectroscopy)
The electrochemical behavior of this compound and its analogues can be thoroughly investigated using a suite of electrochemical techniques.
Cyclic Voltammetry (CV) is a fundamental technique used to probe the redox processes of a compound. For nitroaromatic compounds, CV typically reveals reduction peaks corresponding to the stepwise reduction of the nitro groups. The potential and current of these peaks provide information about the reduction mechanism and the kinetics of electron transfer.
Chronoamperometry involves stepping the potential of the working electrode and monitoring the current as a function of time. This technique can be used to study the kinetics of chemical reactions coupled to electron transfer and to determine diffusion coefficients of the electroactive species.
Electrochemical Impedance Spectroscopy (EIS) is a powerful tool for characterizing the interfacial properties of an electrode. By applying a small amplitude AC signal over a range of frequencies, EIS can provide information about the charge transfer resistance and the capacitance of the electrode-electrolyte interface. This is particularly useful for evaluating the performance of modified electrodes, as changes in the impedance spectrum can indicate the successful modification of the electrode surface and its interaction with an analyte. nih.gov
Derivatization in Advanced Analytical Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but not all molecules have properties that allow for their easy detection. For compounds lacking a suitable chromophore (a part of a molecule that absorbs light), derivatization is a key strategy to enhance their detectability. this compound belongs to a class of compounds that are closely related to effective derivatizing agents.
The analogue, 3,5-dinitrobenzoyl chloride, is a widely used pre-column derivatization reagent in HPLC for the analysis of alcohols and amines. This reagent reacts with the hydroxyl or amino groups of the analyte to form a 3,5-dinitrobenzoyl derivative. The two nitro groups in the benzoyl moiety act as a strong chromophore, significantly enhancing the ultraviolet (UV) absorbance of the derivative, which allows for sensitive detection. This approach has been successfully applied to the determination of chiral benzyl (B1604629) alcohols and other compounds.
While this compound itself is the product of such a derivatization reaction (between 4-ethylaniline (B1216643) and 3,5-dinitrobenzoyl chloride), its structural motif is central to this analytical application. The robust and predictable reaction, coupled with the strong UV absorbance of the resulting dinitrobenzoyl derivatives, makes this a valuable technique in analytical chemistry.
Below is an interactive data table summarizing the application of 3,5-dinitrobenzoyl chloride as a derivatization reagent for HPLC analysis.
| Analyte Class | Derivatization Reagent | Detection Method | Key Advantage |
| Alcohols | 3,5-Dinitrobenzoyl chloride | UV-Vis | Introduction of a strong chromophore for sensitive detection. |
| Amines | 3,5-Dinitrobenzoyl chloride | UV-Vis | Formation of stable derivatives with high UV absorbance. |
| Chiral Alcohols | Aromatic acid chlorides (including benzoyl chlorides) | UV-Vis | Enables enantiomeric separation on chiral stationary phases. |
Potential in Sensor Development
The development of chemical sensors is a rapidly growing field, driven by the need for real-time monitoring of various chemical species in environmental and biological systems. The properties of this compound and its analogues make them potential candidates for use in sensor applications.
Sensors for the detection of nitroaromatic compounds are of particular importance due to the environmental and security concerns associated with these substances. Electrochemical sensors based on modified electrodes are a promising approach for this purpose. analchemres.org While the target analyte is typically a nitroaromatic compound, the inherent properties of this compound could be leveraged in the design of a sensor for other molecules. For example, a sensor could be designed where the interaction of an analyte with the dinitrobenzamide moiety leads to a measurable change in an electrochemical or optical signal. Amide-based fluorescent sensors have demonstrated the ability to selectively detect metal ions. researchgate.net
Role in Organic Semiconductors and Optoelectronic Devices
The field of organic electronics is predicated on the use of carbon-based materials as the active components in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). A key concept in this field is the formation of charge-transfer (CT) complexes between electron-donating and electron-accepting molecules. nih.govucla.edu
This compound, with its two electron-withdrawing nitro groups, can be considered an electron-accepting molecule. When combined with a suitable electron-donating molecule, it has the potential to form a charge-transfer complex. nih.gov In such a complex, there is a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This interaction can lead to the emergence of new optical and electronic properties that are not present in the individual components. nih.gov
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways
The future synthesis of N-(4-ethylphenyl)-3,5-dinitrobenzamide and its derivatives will likely move beyond traditional methods to embrace more efficient and versatile synthetic strategies. The exploration of one-pot multicomponent reactions, for instance, could provide a rapid and atom-economical route to a diverse library of dinitrobenzamide analogs. mdpi.com Further research into novel catalytic systems, such as iron-catalyzed reactions for the formation of N-aryl amides from nitroarenes, could offer milder and more environmentally friendly synthetic alternatives. nih.gov
Moreover, the development of innovative methods for creating hybrid compounds, where the dinitrobenzamide moiety is conjugated with other pharmacophores, will be a key area of focus. Methodologies such as click chemistry are anticipated to be instrumental in linking the dinitrobenzamide scaffold to other molecular entities to create multifunctional agents.
A summary of established and prospective synthetic methodologies is presented in Table 1.
| Synthetic Methodology | Description | Potential Advantages | Reference |
| Nucleophilic Acyl Substitution | Reaction of 3,5-dinitrobenzoyl chloride with 4-ethylaniline (B1216643). | A fundamental and well-established method for amide bond formation. | bruker.com |
| Mitsunobu Reaction | An alternative for amide formation under milder conditions. | Useful for substrates sensitive to harsher reagents. | bruker.com |
| One-Pot Three-Component Reactions | Condensation of an amine, an aldehyde, and a carboxylic acid derivative in a single step. | Increased efficiency, reduced waste, and rapid generation of molecular diversity. | mdpi.com |
| Iron-Catalyzed Amide Formation | Synthesis of N-aryl amides from nitroarenes and acyl chlorides using an iron catalyst. | Milder reaction conditions and use of a less toxic and more abundant metal catalyst. | nih.gov |
Advanced Computational Design and Prediction
Computational chemistry and molecular modeling will continue to be indispensable tools in guiding the design and development of novel dinitrobenzamide derivatives. Future research will likely employ more sophisticated computational approaches to predict the bioactivity and pharmacokinetic properties of new analogs with greater accuracy.
Quantitative Structure-Activity Relationship (QSAR) models will be further refined to provide deeper insights into the structural features that govern the biological activity of these compounds. uni-muenchen.de The use of machine learning algorithms in conjunction with large datasets of chemical structures and biological activities is expected to enhance the predictive power of these models. uni-muenchen.de
Molecular dynamics simulations will offer a more dynamic picture of the interactions between dinitrobenzamide derivatives and their biological targets, providing valuable information on binding affinities and the conformational changes that occur upon binding. This level of detail will be crucial for the rational design of next-generation inhibitors with improved potency and selectivity.
Development of Multifunctional Dinitrobenzamide Systems
A promising avenue for future research is the development of multifunctional or hybrid dinitrobenzamide systems. This approach involves covalently linking the dinitrobenzamide scaffold to another distinct pharmacophore to create a single molecule with multiple biological activities or a synergistic therapeutic effect. organic-chemistry.org
One such strategy could involve the creation of dinitrobenzamide-based prodrugs. For example, dinitrobenzamide mustards have been designed as hypoxia-selective prodrugs for cancer therapy. cymitquimica.com The dinitrobenzamide moiety acts as a trigger that is reduced under hypoxic conditions, releasing a cytotoxic agent.
Another approach is the development of hybrid drugs that target multiple pathways in a disease. For instance, a dinitrobenzamide derivative could be conjugated with a molecule known to inhibit a different target in Mycobacterium tuberculosis, potentially leading to a more potent antitubercular agent with a lower likelihood of resistance development. The design of such hybrid molecules is a growing area in medicinal chemistry. researchgate.net
Integration into Advanced Materials for Specific Applications
While the primary focus of this compound research has been in the biomedical field, the unique chemical properties of the dinitrobenzamide scaffold suggest potential applications in materials science. The presence of nitro groups, which are strong electron-withdrawing groups, can impart interesting electronic and optical properties to materials.
Future research could explore the incorporation of dinitrobenzamide derivatives into polymers to create functional materials. For example, polyamides have been synthesized using a diamine derived from 3,5-dinitrobenzoic acid, indicating the feasibility of integrating this scaffold into polymer backbones. nih.gov Such polymers could have applications in sensors, where the dinitro groups could interact with specific analytes, leading to a detectable signal. The use of polymers in sensor design is a rapidly advancing field. researchgate.netchemimpex.com
Furthermore, the energetic nature of nitroaromatic compounds suggests that dinitrobenzamide derivatives could be investigated as components of energetic materials, although this would require careful consideration of their stability and safety profiles. labpartnering.orgnih.gov The development of luminescent sensors for the detection of nitroaromatic compounds is an active area of research, and dinitrobenzamide-functionalized materials could potentially be explored for such applications.
Expanding Biological Target Landscape (In Vitro/Pre-Clinical)
A crucial direction for future research is to expand the investigation of the biological targets of this compound and its analogs beyond DprE1 in Mycobacterium tuberculosis. While this remains a key target, exploring other potential enzymatic and cellular interactions could unveil new therapeutic applications.
Recent studies have suggested that some N-phenylbenzamide derivatives exhibit anticancer activity. mdpi.com Future in vitro and pre-clinical studies should systematically screen this compound and a library of its analogs against a panel of human cancer cell lines to evaluate their cytotoxic and antiproliferative effects. cymitquimica.com For instance, some imidazole-based N-phenylbenzamide derivatives have shown promising anticancer activity with IC50 values in the low micromolar range against cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). mdpi.com
Further research should also aim to identify the specific molecular targets of these compounds in cancer cells. Enzyme inhibition assays against kinases, which are often dysregulated in cancer, could be a starting point. Computational docking studies could also be employed to predict potential interactions with various anticancer targets.
A summary of the current and potential biological targets for dinitrobenzamide derivatives is provided in Table 2.
| Biological Target | Organism/Disease | Key Findings/Potential | Reference |
| Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | Mycobacterium tuberculosis | The primary and well-established target for the antitubercular activity of dinitrobenzamides. | bruker.comlabpartnering.org |
| Cancer Cell Proliferation | Various Cancers | Some N-phenylbenzamide derivatives have demonstrated in vitro cytotoxicity against human cancer cell lines. | mdpi.comcymitquimica.com |
| Kinases | Cancer | A potential class of targets for the observed anticancer activity of related benzamide (B126) derivatives. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-ethylphenyl)-3,5-dinitrobenzamide?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical route involves reacting 3,5-dinitrobenzoyl chloride with 4-ethylaniline under anhydrous conditions. Use polar aprotic solvents (e.g., THF or DCM) and maintain temperatures between 0–5°C to control exothermic reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Reaction progress is monitored by TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .
Q. How can This compound be characterized structurally?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 8.5–9.0 ppm for nitro-substituted benzene) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 346.1).
- Elemental Analysis : Validate C, H, N, O percentages (e.g., C: 55.2%, H: 4.1%, N: 12.1%) .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodology :
- Antimicrobial Screening : Use microdilution assays (MIC determination) against Mycobacterium tuberculosis or Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.
- Enzyme Inhibition : Test interactions with targets like nitroreductases or cytochrome P450 using fluorometric assays .
Advanced Research Questions
Q. How do crystallographic studies inform the molecular conformation of This compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic P2₁/n space group. Key parameters:
- Dihedral Angle : ~5.9° between aromatic rings, indicating minimal steric hindrance.
- Intermolecular Interactions : N–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5 Å) stabilize the lattice. Refinement via SHELXL-2018 (R₁ = 0.035, wR₂ = 0.108) .
Q. What structural features drive its antimycobacterial activity?
- Methodology :
- SAR Analysis : Compare analogs (e.g., N-(4-bromophenyl) vs. 4-ethylphenyl derivatives). The 3,5-dinitro motif is critical for disrupting mycobacterial membrane potential.
- Resistance Studies : In M. smegmatis, mutations in nitroreductase genes (e.g., nfnB) correlate with reduced susceptibility. Use gene knockout/complementation assays to validate .
Q. How can computational methods predict its reactivity and stability?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze electrostatic potential (ESP) maps to identify electrophilic sites (e.g., nitro groups).
- Molecular Dynamics (MD) : Simulate solvation in DMSO/water to assess hydrolytic stability. Trajectory analysis reveals half-life >24 hrs at 25°C .
Q. What advanced analytical techniques quantify This compound in complex matrices?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
